4-Bromo-2-chloro-1-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives can involve various chemical reactions, including Sandmeyer reactions, bromination, and Grignard reactions . For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimizing the yield . While this does not directly describe the synthesis of 4-bromo-2-chloro-1-iodobenzene, it suggests possible pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be influenced by the nature of the halogen bonding. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant, and type-II I...I interactions are significant in the 4-iodo derivative . This indicates that in 4-bromo-2-chloro-1-iodobenzene, similar halogen bonding interactions may play a role in determining its molecular structure.
Chemical Reactions Analysis
Halogenated benzenes can participate in various chemical reactions. For example, the photochemical reaction of iodine monochloride with bromobenzene yields chlorobenzene, which can be enriched in specific chlorine isotopes depending on the excitation wavelength . This suggests that 4-bromo-2-chloro-1-iodobenzene could potentially undergo similar photochemical reactions, leading to the formation of other halogenated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be studied using techniques such as NMR spectroscopy. For instance, the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase provide information on the molecular structure and the values of deuterium quadrupole coupling constants . These findings can be extrapolated to predict the NMR characteristics of 4-bromo-2-chloro-1-iodobenzene.
Scientific Research Applications
Structural Determinants in Halogenated Aromatic Compounds
4-Bromo-2-chloro-1-iodobenzene is an example of a halogenated aromatic compound. Studies like that of Pigge et al. (2006) have investigated the structural determinants in similar halogenated compounds. In their research, they found that C-X...O=C interactions are dominant in certain derivatives, whereas I...I interactions are significant in others. This kind of study is crucial for understanding the molecular interactions and structural determinants in halogenated aromatic compounds (Pigge, Vangala, & Swenson, 2006).
Vibrational Spectra in Halogenated Aromatic Cations
The study of vibrational spectra in halogenated aromatic cations is another significant area of research. Kwon et al. (2002) measured the vibrational spectra of various halobenzene cations, including chloro-, bromo-, and iodobenzene. These studies provide insights into the electronic states and reactivity of such compounds, enhancing our understanding of their chemical properties (Kwon, Kim, & Kim, 2002).
Halogenation Reactions
Research on halogenation reactions, as illustrated by Bovonsombat and Mcnelis (1993), explores the use of halogenated benzene compounds in various chemical transformations. Their work demonstrates the effectiveness of certain catalysts and halogen sources in producing halogenated compounds, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).
Thermodynamic Properties
Understanding the thermodynamic properties of halogenated benzenes, including compounds like 4-Bromo-2-chloro-1-iodobenzene, is crucial. Oonk et al. (1998) focused on the vapor pressures and sublimation properties of related compounds. Such studies are essential for predicting the behavior of these compounds under various conditions (Oonk, Linde, Huinink, & Blok, 1998).
Safety And Hazards
4-Bromo-2-chloro-1-iodobenzene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-2-chloro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKQBZOURGNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370786 | |
Record name | 4-Bromo-2-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-iodobenzene | |
CAS RN |
31928-47-9 | |
Record name | 4-Bromo-2-chloro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31928-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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